2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as Fasoracetam, is a nootropic drug that has been studied for its potential cognitive enhancing effects. It was first synthesized in 1998 by the Japanese pharmaceutical company, Nippon Shinyaku.
Wirkmechanismus
The exact mechanism of action of 2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid is not fully understood. It is believed to work by increasing the release of acetylcholine, a neurotransmitter that is important for memory and learning. It may also modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to increase the density of certain types of glutamate receptors in the brain, which may enhance synaptic plasticity and improve memory and learning. It has also been shown to increase the release of acetylcholine in the brain, which may improve attention and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid in lab experiments is that it has a relatively low toxicity and is well-tolerated in humans. However, one limitation is that its effects on cognitive function may vary depending on the individual and the dose used.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cognitive enhancement.
Synthesemethoden
The synthesis of 2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid involves several steps, including the reaction of (1R,2S)-1-(pyrrolidin-2-yl)propan-2-amine with (4-fluoro-3,5-dimethylphenyl) sulfonyl chloride to form N-(4-fluoro-3,5-dimethylphenyl)sulfonyl-1-(pyrrolidin-2-yl)propan-2-amine. This compound is then reacted with cyclopentanone to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in enhancing cognitive function in healthy individuals.
Eigenschaften
IUPAC Name |
2-[(1S,3R)-3-[(4-fluoro-3,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-9-5-13(6-10(2)15(9)16)22(20,21)17-12-4-3-11(7-12)8-14(18)19/h5-6,11-12,17H,3-4,7-8H2,1-2H3,(H,18,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGWHKWISBCVNE-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.